molecular formula C10H10ClN3O4 B3051980 Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 37522-27-3

Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate

Cat. No. B3051980
CAS RN: 37522-27-3
M. Wt: 271.66 g/mol
InChI Key: SXQJFYKQVJQWCV-LCYFTJDESA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate is a chemical compound with the linear formula C23H18N4O7 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound contains a total of 46 bonds, including 31 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 4 double bonds, and 17 aromatic bonds .


Molecular Structure Analysis

The molecular structure of Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate includes several notable features. It has a total of 46 bonds, including 31 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 4 double bonds, and 17 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 aliphatic ester, and 1 aromatic nitro group .


Physical And Chemical Properties Analysis

Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate has a molecular weight of 462.423 . It is a solid at room temperature . More detailed physical and chemical properties might not be available due to the rarity of this compound .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-4-3-5-8(6-7)14(16)17/h3-6,12H,2H2,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQJFYKQVJQWCV-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=CC=C1)[N+](=O)[O-])/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate

CAS RN

37522-27-3
Record name Acetic acid, chloro((3-nitrophenyl)hydrazono)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037522273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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